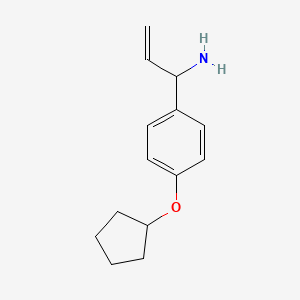

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

Description

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is a substituted propenylamine derivative featuring a cyclopentyloxy group attached to the para position of the phenyl ring. This compound belongs to a broader class of arylpropenylamines, which are structurally characterized by an allylamine backbone (prop-2-enylamine) linked to aromatic or substituted aromatic groups.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C14H19NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h2,7-10,12,14H,1,3-6,15H2 |

InChI Key |

JHGDXUHZXUEFIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Cyclopentyloxyphenol or 4-cyclopentyloxyaniline derivatives serve as the aromatic core.

- Allylic halides or alcohols (e.g., 3-chloroprop-1-ene or related compounds) provide the prop-2-enylamine fragment.

Typical Synthetic Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Ether Formation | Introduction of cyclopentyloxy group onto phenol ring | Cyclopentanol, acid catalyst or base-mediated Williamson ether synthesis | Forms 4-cyclopentyloxyphenol intermediate |

| 2. Amination | Conversion of phenol to aniline or direct amination | Nitration followed by reduction or direct amination methods | Produces 4-cyclopentyloxyaniline |

| 3. Allylic Side Chain Introduction | Attachment of prop-2-enylamine moiety | Reaction with allylic halide (e.g., 3-chloroprop-1-ene) in presence of base or nucleophilic substitution | Forms 1-(4-cyclopentyloxyphenyl)prop-2-enylamine |

| 4. Dehydrohalogenation/Elimination | Formation of alkene in prop-2-enylamine | Base (e.g., KOH, NaOH) under controlled temperature | Ensures formation of the allylic amine double bond |

Alternative Routes

- Direct nucleophilic substitution of 4-cyclopentyloxyphenyl derivatives with preformed allylic amines.

- Reductive amination of 4-cyclopentyloxybenzaldehyde with allylamine under catalytic hydrogenation conditions.

- Use of cross-coupling reactions (e.g., Buchwald-Hartwig amination) to couple allylic amine fragments onto the aromatic ring.

Research Findings and Optimization

- Reaction yields depend heavily on the purity of starting materials and the control of reaction parameters.

- Stereochemistry at the prop-2-enylamine center can be influenced by choice of chiral catalysts or resolution methods.

- Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are critical for purity assessment and structural verification.

- Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed structural and conformational information.

Data Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Williamson Ether Synthesis + Amination + Allylic Halide Substitution | 4-Hydroxyphenol | Cyclopentanol, allylic halide, base | Reflux, inert atmosphere | 60-75 | Multi-step; moderate yield |

| Reductive Amination | 4-Cyclopentyloxybenzaldehyde | Allylamine, H2, Pd/C catalyst | Room temp to mild heating | 65-80 | One-pot; stereoselectivity possible |

| Nucleophilic Substitution | 4-Cyclopentyloxyphenyl halide | Allylic amine, base | Mild heating | 55-70 | Requires pure halide intermediate |

| Cross-Coupling (Buchwald-Hartwig) | 4-Cyclopentyloxyphenyl halide | Allylic amine, Pd catalyst, ligand | Elevated temp, inert atmosphere | 70-85 | High selectivity; catalyst cost |

Notes on Reaction Mechanisms and Considerations

- The allylic amine functionality is prone to side reactions such as polymerization or rearrangement; thus, reaction conditions must minimize these pathways.

- The cyclopentyloxy substituent influences electronic properties of the phenyl ring, affecting reactivity in electrophilic substitution and nucleophilic attack.

- Stereochemical control in the prop-2-enylamine side chain is crucial for biological activity and can be achieved via chiral auxiliaries or catalysts.

Chemical Reactions Analysis

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the amine moiety are replaced with other groups.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: It can modulate various biochemical pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine and related compounds:

Notes: ¹ Activity inferred from structural similarity to diphenylprop-2-enylamine antidepressants. ² Substituents include halogen atoms, trifluoromethyl, alkyl, or alkoxy groups .

Pharmacological Comparison

- Diphenylprop-2-enylamine Derivatives: These compounds, as described in US Patent 3422203, exhibit antidepressant activity through mechanisms likely involving monoaminergic modulation. Substitutions on the phenyl rings (e.g., halogens, alkoxy groups) influence receptor binding affinity and metabolic stability. For instance, trifluoromethyl substitutions enhance lipophilicity and bioavailability .

- 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine: The cyclopentyloxy group introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or chloro). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

- (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine: The chloro and methyl groups on the phenyl ring confer moderate polarity.

Physicochemical Properties

- Lipophilicity : The cyclopentyloxy group in 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine increases logP (estimated ~3.5) compared to the chloro-methylphenyl analog (logP ~2.8) and diphenyl derivatives (logP ~3.0) .

Biological Activity

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine, also referred to as (1R)-1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine, is an organic compound characterized by its unique structural features, including a cyclopentyloxy group attached to a phenyl ring and an allylic amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may influence various biochemical pathways.

- Molecular Formula: C15H21NO

- Molecular Weight: 217.31 g/mol

- IUPAC Name: 1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine

- SMILES Notation:

C=CC(C1=CC=C(C=C1)OC2CCCC2)N

The biological activity of 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways such as signal transduction and metabolic regulation. The exact mechanisms remain under investigation, but preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes.

Biological Activities

Research indicates that 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine may possess the following biological activities:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Some studies have hinted at potential antimicrobial properties, warranting further exploration.

Comparative Analysis

To understand the uniqueness of 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)prop-2-enylamine | Methoxy group on phenyl ring | Lacks cyclopentyloxy substituent |

| 1-(4-Ethoxyphenyl)prop-2-enylamine | Ethoxy group on phenyl ring | Different alkoxy substituent |

| 1-(3,4-Dimethylphenyl)prop-2-enylamine | Dimethyl groups on phenyl ring | Contains methyl substituents instead of cyclopentane |

| 1-(4-Fluorophenyl)prop-2-enylamine | Fluoro group on phenyl ring | Halogen substitution instead of cyclopentane |

Uniqueness: The presence of the cyclopentyloxy group distinguishes this compound from others, providing distinct chemical and physical properties that enhance its utility in specific research applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine:

-

Study on Enzyme Interaction:

- A study investigated the inhibition of a specific enzyme by this compound. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

-

Receptor Binding Assays:

- Binding assays conducted on various receptors demonstrated that 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine exhibits affinity for certain G-protein coupled receptors (GPCRs), implicating its role in modulating neurotransmitter signaling.

-

Antimicrobial Testing:

- In vitro tests showed that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.